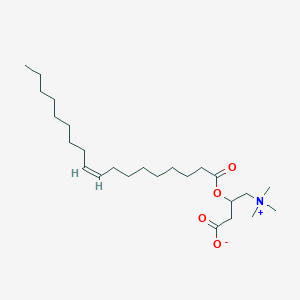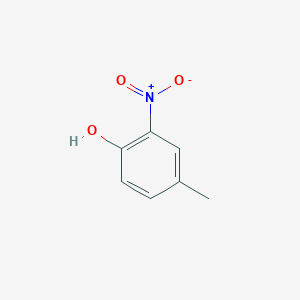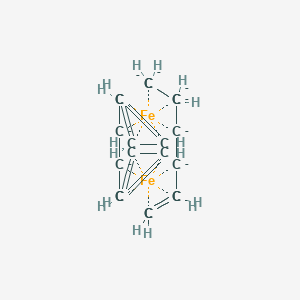![molecular formula C10H8BrN3O3S2 B228427 2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)
2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, also known as BTAA, is a thiazole-based compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has a number of interesting properties, including its ability to interact with biological systems in a variety of ways. In
Mecanismo De Acción
The mechanism of action of 2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth. Specifically, 2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell division in cancer cells.
Biochemical and Physiological Effects:
2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to have a number of biochemical and physiological effects in various experimental systems. In addition to its anticancer activity, 2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to have anti-inflammatory effects, as well as the ability to modulate the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid for lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been shown to have a high degree of selectivity for certain target enzymes, making it a useful tool for studying specific biochemical pathways. However, one limitation of 2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is that it can be toxic to certain cell types at high concentrations, which may limit its usefulness in certain experimental systems.
Direcciones Futuras
There are a number of potential future directions for research on 2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One area of interest is the development of new derivatives of 2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid that may have improved anticancer activity or other desirable properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid and to identify its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid involves a series of chemical reactions that are designed to produce the final compound. The starting materials for the synthesis include 5-bromothiophene-2-carbaldehyde and thiosemicarbazide. These compounds are reacted together to produce the intermediate 2-[(5-bromothiophen-2-yl)methylidene]hydrazinecarbothioamide. This intermediate is then reacted with ethyl chloroacetate to produce the final product, 2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid.
Aplicaciones Científicas De Investigación
2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. One of the key areas of research for 2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been its potential as an anticancer agent. Studies have shown that 2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.
Propiedades
Fórmula molecular |
C10H8BrN3O3S2 |
|---|---|
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C10H8BrN3O3S2/c11-7-2-1-5(18-7)4-12-14-10-13-9(17)6(19-10)3-8(15)16/h1-2,4,6H,3H2,(H,15,16)(H,13,14,17)/b12-4+ |
Clave InChI |
AFROSEMYZNHCMC-UUILKARUSA-N |
SMILES isomérico |
C1=C(SC(=C1)Br)/C=N/NC2=NC(=O)C(S2)CC(=O)O |
SMILES |
C1=C(SC(=C1)Br)C=NNC2=NC(=O)C(S2)CC(=O)O |
SMILES canónico |
C1=C(SC(=C1)Br)C=NNC2=NC(=O)C(S2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)
![8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228350.png)

![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)






![(2-Amino-6-oxo-thiazolo[3,2-b][1,2,4]triazol-5-ylidene)acetic acid, methyl ester](/img/structure/B228406.png)
